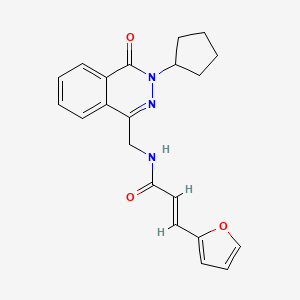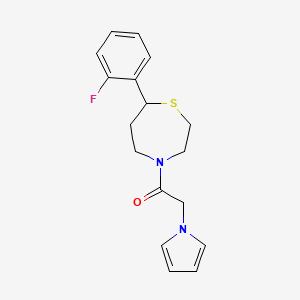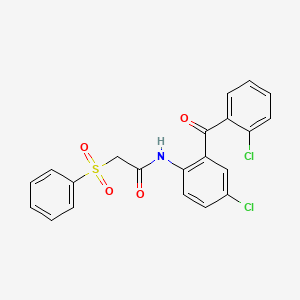
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Reduction by Fungi
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide and its related compounds have been studied for enantioselective reduction by marine and terrestrial fungi. In a study by Jimenez et al. (2019), the ene-reduction of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, was achieved using filamentous marine and terrestrial-derived fungi, including species like Penicillium citrinum and Aspergillus sydowii. This process yielded compounds with an uncommon CN-bearing stereogenic center at the α-C position, a significant step in green organic chemistry synthesis (Jimenez et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of polyacrylamides derived from related compounds have been investigated for their antimicrobial properties. Boopathy et al. (2017) synthesized polymers containing polycyclic pendant moieties and found these polymers to exhibit promising antibacterial and antifungal activities. This research underscores the potential of polyacrylamides, including those derived from (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide, as antimicrobial agents (Boopathy et al., 2017).
Polymeric Materials Development
Research has also focused on developing polymeric materials from related compounds. For example, Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives, leading to the development of pH-sensitive polymers and hydrogels. These materials show potential for various applications, including as color switchable materials (Fleischmann et al., 2012).
Structural Analysis
The crystal structure of closely related compounds, such as (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, has been analyzed to understand their conformational properties. Cheng et al. (2016) studied the conformation about the C=C bond in these compounds, providing valuable insights into their structural characteristics, which can be critical for their applications in various fields (Cheng et al., 2016).
Cytotoxicity and Cancer Research
In the realm of cancer research, focused libraries of 2-phenylacrylamides, including (E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide, have been developed for cytotoxicity against cancer cell lines. Tarleton et al. (2013) synthesized a series of analogues, finding broad spectrum growth inhibition in cancer cell lines, indicating potential applications in cancer therapeutics (Tarleton et al., 2013).
Antimicrobial and Cytotoxicity Studies
Sridhara et al. (2011) designed and synthesized new derivatives from a similar compound, methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and found these compounds to exhibit good antimicrobial activity, underscoring their potential in antimicrobial drug development (Sridhara et al., 2011).
Propriétés
IUPAC Name |
(E)-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(12-11-16-8-5-13-27-16)22-14-19-17-9-3-4-10-18(17)21(26)24(23-19)15-6-1-2-7-15/h3-5,8-13,15H,1-2,6-7,14H2,(H,22,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIZWZQYIFPRT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine](/img/structure/B2639221.png)
![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2639222.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide](/img/structure/B2639226.png)
![3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2639227.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2639229.png)
acetate](/img/structure/B2639232.png)

![N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide](/img/structure/B2639238.png)


